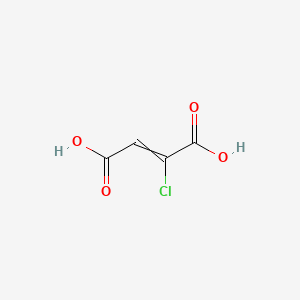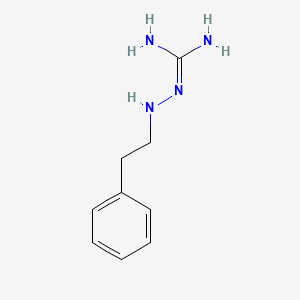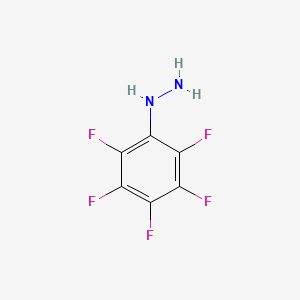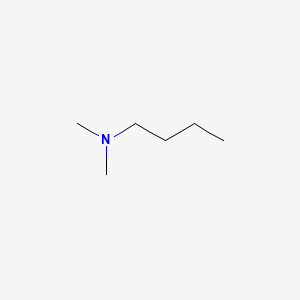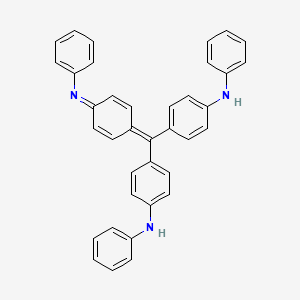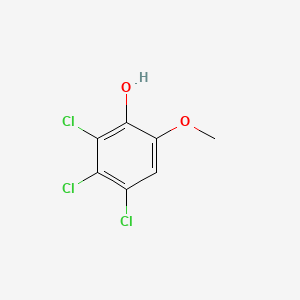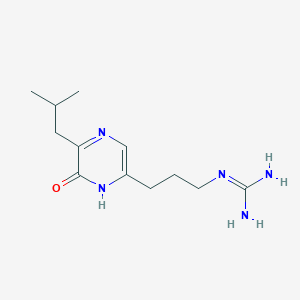
Arglecin
Descripción general
Descripción
Arglecin is a microbial metabolite isolated from the culture filtrates of various Streptomyces strains. It is characterized by its unique chemical structure, which includes a 5-amino-2-(3-guanidinopropyl)-3,4-dihydro-4-isopropylpyridin-3-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of arglecin involves the metalation of dihalogeno and halogenomethoxypyrazines, followed by a cross-coupling reaction with propargyl alcohol. After dehydration, a catalytic reduction is performed to yield a key intermediate in the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces strains. The culture filtrates are screened for compounds with positive Wood and diacetyl reactions, which indicate the presence of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Arglecin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic reduction is a key step in its synthesis.
Substitution: this compound can participate in substitution reactions, particularly involving its amino and guanidino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products: The major products formed from these reactions include various derivatives of this compound that retain its core structure but exhibit different functional groups .
Aplicaciones Científicas De Investigación
Arglecin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in treating infections.
Industry: Utilized in the development of new antibiotics and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of arglecin involves its interaction with specific molecular targets in microbial cells. It is believed to inhibit key enzymes involved in cellular processes, leading to the disruption of microbial growth and replication. The exact pathways and targets are still under investigation, but its guanidino group is thought to play a crucial role in its bioactivity .
Comparación Con Compuestos Similares
- Argvalin
- Maremycin F
- Deoxyaspergillic Acid
- Flavacol
Comparison: Arglecin is unique due to its specific 5-amino-2-(3-guanidinopropyl)-3,4-dihydro-4-isopropylpyridin-3-one structure, which distinguishes it from other similar compounds. While compounds like argvalin and maremycin F share some structural similarities, this compound’s unique functional groups confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-[3-[5-(2-methylpropyl)-6-oxo-1H-pyrazin-2-yl]propyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-8(2)6-10-11(18)17-9(7-16-10)4-3-5-15-12(13)14/h7-8H,3-6H2,1-2H3,(H,17,18)(H4,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDWASFZARPWPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(NC1=O)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187689 | |
| Record name | Arglecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34098-41-4 | |
| Record name | Arglecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arglecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



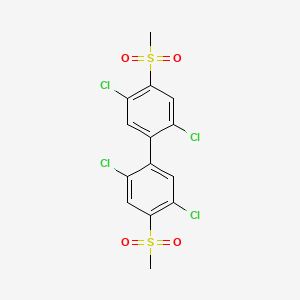
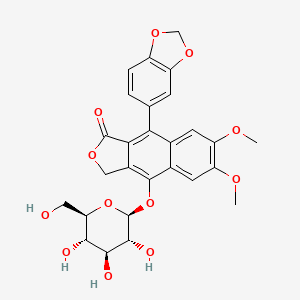
![[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1196936.png)
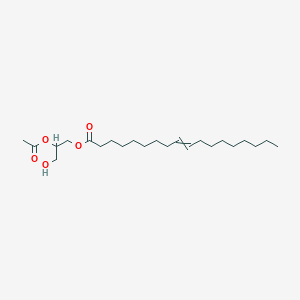
![5-(2-Bromoethenyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196938.png)
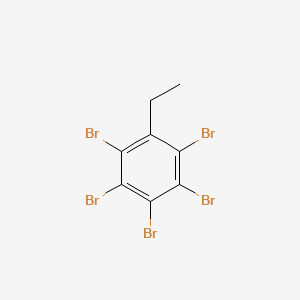
![Benzo[b]naphtho[2,3-d]thiophene](/img/structure/B1196943.png)
